Dan shen spiroketal lactone

Descripción general

Descripción

Dan shen spiroketal lactone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the spiroketal family, which is characterized by a unique spirocyclic structure that includes a lactone moiety. Danshen has been used in traditional Chinese medicine for centuries, primarily for its cardiovascular benefits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dan shen spiroketal lactone typically involves the acid-catalyzed cyclization of dihydroxyketone precursors. This method is favored due to its efficiency in forming the spirocyclic structure. Various synthetic routes have been explored, including:

- Alkoxyselenation

- Alkyne cyclotrimerization

- Glycoside rearrangement

- Michael additions

- Ring-closing metathesis

- O-quinone methide hetero-Diels–Alder cycloadditions

- [3 + 2]-dipolar cycloadditions

- Alkyne hydroalkoxylations

- Radical cyclization

- Lactone alkylidenation

- Palladium(II)-catalyzed one-pot multi-component cascade reactions

- Ring expansion of donor–acceptor substituted cyclopropanes

- Kinetic spirocyclization of glycal epoxides

- Intramolecular Ullman-ether reaction .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods due to their efficiency and sustainability. A multienzymatic pathway enables the preparation of optically pure spirolactone building blocks. This involves a streamlined one-pot reaction cascade, combining chloroperoxidase, an oxidase, and an alcohol dehydrogenase .

Análisis De Reacciones Químicas

Types of Reactions: Dan shen spiroketal lactone undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

- Cyclization

Common Reagents and Conditions: Common reagents used in these reactions include:

- Oxidizing agents such as hydrogen peroxide and potassium permanganate

- Reducing agents like sodium borohydride and lithium aluminum hydride

- Substitution reagents such as halogens and nucleophiles

- Catalysts like palladium and acid catalysts for cyclization reactions .

Major Products: The major products formed from these reactions include various spiroketal derivatives and lactone-containing compounds, which are often used in further synthetic applications .

Aplicaciones Científicas De Investigación

Oncology

Dan Shen spiroketal lactone exhibits promising anticancer properties. Recent studies have demonstrated its potential in:

- Inducing Apoptosis and Ferroptosis : In vitro studies using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound can inhibit cell proliferation and induce programmed cell death through mechanisms involving glutathione peroxidase 4 inhibition, leading to increased lipid peroxidation .

- Clinical Observations : Analysis of data from the Taiwan National Health Insurance Research Database indicated that patients with breast cancer who used Danshen exhibited improved survival rates, suggesting a protective role against tumor progression .

Cardiovascular Health

The compound is also significant in cardiovascular medicine:

- Treatment of Coronary Heart Disease : this compound is a key component of the Compound Danshen Dropping Pills, which are widely used for treating coronary heart disease and improving coronary blood flow .

- Mechanisms of Action : It has been shown to enhance endothelial function and reduce oxidative stress, contributing to improved heart health outcomes. Studies indicate that it may activate superoxide dismutase, a critical enzyme in antioxidant defense systems .

Neuroprotection

Emerging evidence suggests that this compound may have neuroprotective effects:

- Epilepsy Treatment : Network pharmacology studies identified multiple therapeutic targets for epilepsy treatment associated with Dan Shen components, highlighting its potential role in regulating neurotransmitter pathways and neuroinflammation .

- Cognitive Function : There is ongoing research into its effects on cognitive function and neurodegenerative diseases, although further studies are needed to establish definitive benefits.

Case Studies

Mecanismo De Acción

The mechanism of action of Dan shen spiroketal lactone involves multiple molecular targets and pathways. It is known to regulate serotonergic synapses, morphine addiction, nicotine addiction, and the NF-κB signaling pathway. These pathways are crucial in controlling inflammatory responses, cell proliferation, and metabolism .

Comparación Con Compuestos Similares

Dan shen spiroketal lactone is unique due to its specific spirocyclic structure and bioactivity. Similar compounds include:

- Spirolactones : Such as crassalactone D and lanceolactone A, which also exhibit bioactive properties .

- Carbohydrate-derived spiroketals : These compounds share structural similarities but differ in their biological activities and applications .

- Peniciketals : These compounds are synthesized through similar pathways and have comparable bioactivities .

Propiedades

IUPAC Name |

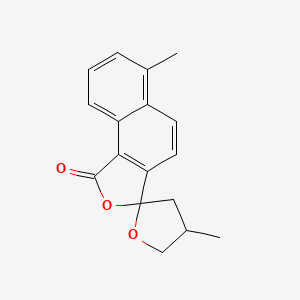

4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.